2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione
Overview
Description
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione is a complex organic compound that belongs to the family of indanedione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione typically involves multiple steps. One common synthetic route includes the Knoevenagel condensation of indane-1,3-dione with an appropriate aldehyde, followed by further modifications to introduce the pyridinyl and carbonimidoyl groups . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor, participating in redox reactions and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione is unique due to its specific structural features and reactivity. Similar compounds include other indanedione derivatives such as indanone and indan-1,3-dione . These compounds share some chemical properties but differ in their specific applications and reactivity profiles .
Properties
IUPAC Name |
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-11(20-19-10-12-5-4-8-18-9-12)15-16(21)13-6-2-3-7-14(13)17(15)22/h2-10,15H,1H3/b19-10+,20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXPPRFFSCNWRX-ROUMAOROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=CC1=CN=CC=C1)C2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C\C1=CN=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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